molecular formula C5H4Cl2N2O2S B1425538 2,5-Dichloro-pyridine-3-sulfonic acid amide CAS No. 1208081-90-6

2,5-Dichloro-pyridine-3-sulfonic acid amide

Cat. No.: B1425538
CAS No.: 1208081-90-6
M. Wt: 227.07 g/mol
InChI Key: UPOHCSGKXSXKFY-UHFFFAOYSA-N
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Description

2,5-Dichloro-pyridine-3-sulfonic acid amide is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . Its structure, featuring both dichloro and sulfonic acid amide substituents on a pyridine ring, makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The compound is recognized for its potential in cross-coupling reactions, analogous to the parent compound 2,5-dichloropyridine which is used in the synthesis of boronic acids and esters and undergoes palladium-catalyzed cross-coupling with arylboronic acids . The presence of the sulfonamide group significantly expands its utility, opening avenues for the development of novel sulfonamide-based compounds. Researchers value this reagent for constructing molecular scaffolds in drug discovery, particularly for creating potential enzyme inhibitors where the sulfonamide moiety can act as a key pharmacophore. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this material with appropriate precautions; consult the safety data sheet for detailed hazard information. Incompatible with strong acids, strong bases, and strong oxidizing agents .

Properties

IUPAC Name

2,5-dichloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOHCSGKXSXKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297442
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-90-6
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dichloro-pyridine-3-sulfonic acid amide (CAS Number: 1208081-90-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H4_4Cl2_2N2_2O2_2S
  • Molecular Weight : 209.07 g/mol
  • IUPAC Name : 2,5-dichloropyridine-3-sulfonamide

This compound features a pyridine ring substituted with two chlorine atoms and a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Activity
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Pseudomonas aeruginosaModerate

These findings suggest that the compound could be developed into a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial survival.
  • Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that this compound may interfere with DNA replication processes in bacteria.

Case Studies

A systematic investigation published in PubChem highlighted the compound's potential as an antimicrobial agent. In vitro tests showed significant inhibition zones against common pathogens, supporting its candidacy for further development as a therapeutic agent .

Pharmacological Applications

The biological activity of this compound extends beyond antimicrobial properties. It has been explored for use in:

  • Anti-inflammatory Drugs : Similar compounds have been linked to anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Cardiovascular Agents : The structural similarity to other pharmacologically active compounds indicates possible cardiovascular benefits.

Scientific Research Applications

Biological Activities

Research indicates that 2,5-Dichloro-pyridine-3-sulfonic acid amide exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of several pharmaceuticals. Key applications include:

  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing sulfonamide-based drugs, which are important in treating infections and other medical conditions.
  • Development of New Drugs : The compound's reactivity can facilitate the design of novel therapeutic agents targeting specific biological pathways .

Agricultural Applications

In addition to its medicinal uses, this compound may also have applications in agriculture:

  • Pesticides and Herbicides : The chlorinated pyridine derivatives are often explored for their potential as agrochemicals, contributing to pest control strategies .

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This highlights its potential as an antimicrobial agent.
  • Synthesis of Sulfonamide Derivatives :
    • Research involving the synthesis of sulfonamide derivatives from this compound revealed promising biological activity against various pathogens. These findings support its application in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functional group variations to infer the properties of 2,5-dichloro-pyridine-3-sulfonic acid amide.

Substituent Effects: Halogens vs. Other Groups

  • Bromine’s lower electronegativity compared to chlorine may weaken electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.
  • 4-Chloro-5-methoxypyridin-3-amine () : A methoxy group at the 5-position introduces steric hindrance and enhances solubility via hydrogen bonding. The chlorine at the 4-position (vs. 2-position in the target compound) may lead to distinct regioselectivity in further derivatization.

Functional Group Variations

  • Pyridine-3-sulfonic acid (): Lacking the amide group and chlorine substituents, this compound exhibits lower LogP (1.736) and higher polarity (PSA = 138.39), making it more water-soluble.
  • (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate (): The acrylate ester and amino groups introduce conjugation and basicity, contrasting with the sulfonamide’s acidity. This compound’s methyl group at the 5-position may sterically shield the pyridine ring compared to chlorine.

Physicochemical Properties

Compound Name Substituents (Positions) Functional Group(s) Molecular Weight (g/mol) LogP PSA (Ų)
This compound* Cl (2,5), SO₂NH₂ (3) Sulfonamide ~247.1 (estimated) ~1.2† ~100†
2,5-Dibromopyridin-3-amine () Br (2,5), NH₂ (3) Amine Not Available ~2.5‡ ~58‡
4-Chloro-5-methoxypyridin-3-amine () Cl (4), OMe (5), NH₂ (3) Amine, Methoxy Not Available ~1.8‡ ~70‡
Pyridine-3-sulfonic acid () H (2,5), SO₃H (3) Sulfonic Acid 175.18 1.736 138.39

*Estimated values based on structural analogs.
†Predicted using computational tools (Cl and SO₂NH₂ contributions).
‡Inferred from halogen and functional group trends.

Research Findings and Limitations

  • Synthetic Challenges : Chlorination at the 2- and 5-positions requires precise control to avoid over-halogenation, as seen in brominated analogs ().
  • Bioactivity Potential: Sulfonamide-containing pyridines often exhibit antimicrobial or kinase inhibitory activity, though specific data for the target compound is lacking in the provided evidence.
  • Data Gaps : Experimental LogP, PSA, and spectral data for this compound are unavailable in the cited sources, necessitating further empirical studies.

Preparation Methods

Data Table 1: Typical Reaction Conditions for Chlorination and Sulfonation

Step Reagent Temperature Solvent Key Notes
Chlorination Chlorine gas 10–30°C Inert solvent (e.g., dichloromethane) Controlled addition, pH maintained at 3–4
Sulfonation Chlorosulfonic acid 0–25°C Sulfur trioxide or chlorosulfonic acid External cooling, slow addition
Amide Formation Ammonia or primary amine Room temperature Dichloromethane or acetonitrile Inert atmosphere, stirring

Multi-step Synthesis Using Precursors

An alternative approach involves the synthesis of the pyridine core via multi-step reactions, including:

  • Preparation of 2,5-Dichloropyridine:
    This can be achieved through chlorination of pyridine derivatives or via a selective chlorination process involving 2-chloropyridine and chlorinating agents under base catalysis, as described in patents focusing on high selectivity.

  • Functionalization at the 3-Position:
    The introduction of the sulfonic acid group at the 3-position is performed via sulfonation of the dichloropyridine, followed by conversion to the sulfonic acid chloride, which then reacts with ammonia to form the amide.

  • Final Amide Formation:
    The sulfonic acid chloride reacts with ammonia or primary amines under mild conditions to produce the target sulfonic acid amide.

Data Table 2: Summary of Multi-step Synthesis

Step Starting Material Reagents Conditions Outcome
Chlorination Pyridine derivatives Chlorinating agents 10–30°C, inert atmosphere 2,5-Dichloropyridine
Sulfonation 2,5-Dichloropyridine Chlorosulfonic acid 0–25°C 3-Sulfonic acid chloride
Amide Formation Sulfonic acid chloride Ammonia / primary amines Room temperature 2,5-Dichloro-pyridine-3-sulfonic acid amide

Innovative Methods Using Flow Chemistry

Recent advances include continuous flow synthesis, which enhances safety, control, and scalability:

  • Flow Hydrolysis and Chlorination:
    Hydrolysis of intermediates in flow reactors at elevated temperatures (e.g., 140°C) with controlled residence times (around 14 minutes) has been demonstrated, leading to high yields of intermediates like 2-hydroxy pyrimidines.

  • Flow Amide Formation:
    The formation of the sulfonic acid amide can be integrated into flow systems, using in-line monitoring (e.g., IR spectroscopy) to optimize reaction parameters and improve yields.

Data Table 3: Flow Chemistry Parameters

Process Step Reactor Type Temperature Residence Time Advantages
Hydrolysis PFA coil reactor 140°C 14 min High yield, safety
Chlorination PFA reactor 25–30°C 26 hours Precise control, safety
Amide Formation PFA reactor Room temperature Variable Continuous processing

Notes on Reaction Optimization and Challenges

  • Selectivity: Achieving regioselective chlorination at the 3-position requires precise control of reaction conditions and chlorinating agent addition rates.

  • Yield and Purity: The use of triphosgene for acyl chloride formation and inline purification techniques enhances yield and purity, reducing side products.

  • Environmental and Safety Considerations: Flow methods minimize exposure to toxic gases like chlorine and phosgene derivatives, aligning with green chemistry principles.

Summary of Key Findings

Aspect Details References
Chlorination Controlled at 10–30°C, selective at 3-position
Sulfonation Using chlorosulfonic acid, cooled externally
Amide formation Reaction with ammonia or amines, in inert solvents
Flow methods High temperature/pressure, inline monitoring

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dichloro-pyridine-3-sulfonic acid amide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and amidation of pyridine precursors. For amide coupling, reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxy-succinimide (NHS) are used to activate carboxylic acid intermediates, followed by reaction with ammonia or amines . Optimization includes controlling reaction temperature (0–25°C), pH (neutral to slightly acidic), and stoichiometric ratios to minimize side products like unreacted intermediates or over-sulfonated byproducts.

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, both 1^1H and 13^13C) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, while elemental analysis validates stoichiometry.

Q. How do solvent systems and pH influence the stability of this compound?

  • Methodological Answer : The compound is stable in aprotic solvents (e.g., DMSO, acetonitrile) but hydrolyzes in aqueous acidic or basic conditions. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) show decomposition via sulfonic acid group hydrolysis. Buffered solutions (pH 6–7) are optimal for storage .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron distribution, frontier molecular orbitals (HOMO/LUMO), and sulfonamide group reactivity. Studies show that exact-exchange terms improve accuracy in predicting bond dissociation energies and charge transfer properties . For example, DFT calculations on analogous sulfonamides reveal nucleophilic attack susceptibility at the pyridine C4 position .

Q. How does structural modification of the amide group affect biological activity in anticancer studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies on pyridine-sulfonamide derivatives demonstrate that substituents on the amide nitrogen influence potency. For instance, introducing piperazine or fluorophenyl groups enhances antiproliferative activity against HeLa and K562/A02 cell lines (e.g., IC50_{50} values < 2 μM). Bulky groups like pivaloyl reduce solubility but improve membrane permeability .

Q. What mechanisms explain interactions between this compound and enzyme targets (e.g., MMPs or kinases)?

  • Methodological Answer : Molecular docking simulations suggest that the sulfonamide group acts as a hydrogen-bond acceptor, binding to catalytic residues in metalloproteinases (MMP-3) or ATP-binding pockets in kinases (VEGFR2). Competitive inhibition assays (e.g., with 3^3H-labeled ATP) validate these interactions, with KiK_i values in the nanomolar range for optimized derivatives .

Q. How can regioselectivity challenges in halogenation or cross-coupling reactions be addressed?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to direct reactivity to the C5 position. Computational studies identify electron-deficient pyridine rings as favoring C5 over C2 substitution due to lower activation energy barriers .

Q. What strategies improve detection limits in trace analysis of this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) achieves sub-ng/mL sensitivity. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18/SCX). Deuterated internal standards (e.g., d4d_4-labeled analog) correct for matrix effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-pyridine-3-sulfonic acid amide
Reactant of Route 2
2,5-Dichloro-pyridine-3-sulfonic acid amide

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